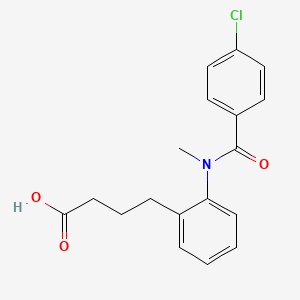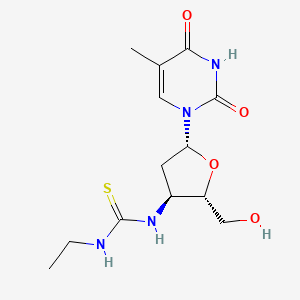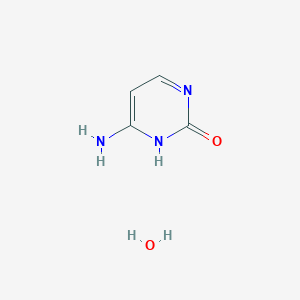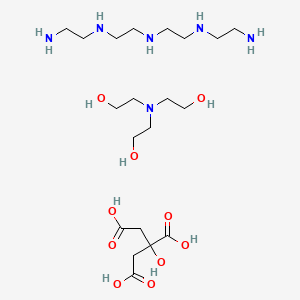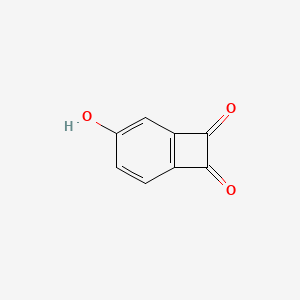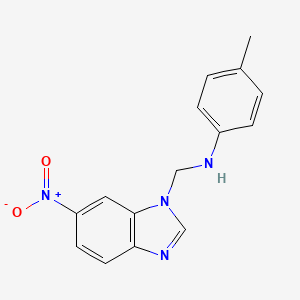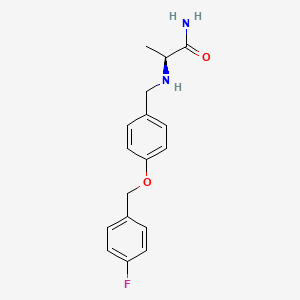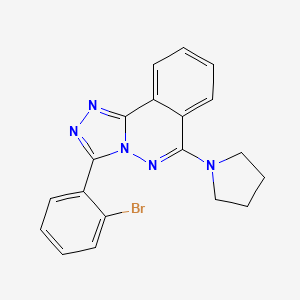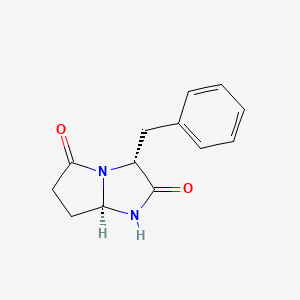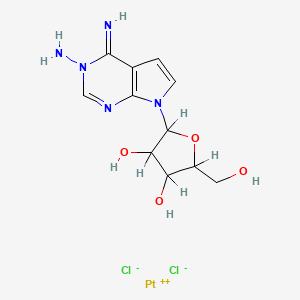
Beta-D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-D-glucan is a naturally occurring polysaccharide composed of glucose molecules linked by beta-glycosidic bonds. It is found in the cell walls of various organisms, including fungi, yeast, bacteria, and cereals like oats and barley. This compound-glucan is known for its bioactive properties and has been extensively studied for its health benefits and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
Beta-D-glucan can be synthesized through several methods, including hot water extraction, alkaline extraction, acidic extraction, enzymatic extraction, ultrasound-assisted extraction, and microwave extraction . Among these, ultrasound-assisted extraction is considered cost-effective, rapid, simple, and efficient. The extraction process involves breaking down the cell walls of the source material to release the this compound-glucan, which is then purified using techniques like ion exchange chromatography, gel filtration, and affinity chromatography.
Industrial Production Methods
In industrial settings, this compound-glucan is typically produced from sources like yeast and cereals. The production process involves fermentation, where the source material is cultured under controlled conditions to maximize the yield of this compound-glucan. The harvested material is then subjected to extraction and purification processes to obtain high-purity this compound-glucan suitable for various applications.
化学反応の分析
Types of Reactions
Beta-D-glucan undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the structure and properties of this compound-glucan, enhancing its solubility and bioactivity.
Common Reagents and Conditions
Oxidation: this compound-glucan can be oxidized using reagents like hydrogen peroxide or sodium periodate. This reaction introduces carboxyl groups into the molecule, increasing its solubility and reactivity.
Reduction: Reduction of this compound-glucan can be achieved using reducing agents like sodium borohydride. This reaction converts carbonyl groups to hydroxyl groups, altering the molecule’s properties.
Substitution: Substitution reactions involve replacing specific functional groups in this compound-glucan with other groups. Common reagents for substitution include sulfonyl chlorides, carboxymethyl groups, and phosphorylating agents.
Major Products Formed
The major products formed from these reactions include carboxylated this compound-glucan, reduced this compound-glucan, and various substituted derivatives. These modified forms of this compound-glucan exhibit enhanced solubility, bioactivity, and potential for various applications.
科学的研究の応用
Beta-D-glucan has a wide range of scientific research applications due to its bioactive properties. Some of the key applications include:
Chemistry: this compound-glucan is used as a stabilizer and emulsifier in chemical formulations. Its ability to form gels and films makes it valuable in the development of new materials.
Biology: In biological research, this compound-glucan is studied for its immunomodulatory effects. It can activate immune cells like macrophages and neutrophils, enhancing the body’s defense mechanisms.
Medicine: this compound-glucan is used in medicine for its potential health benefits, including lowering cholesterol levels, improving gut health, and boosting the immune system.
Industry: In the food industry, this compound-glucan is used as a dietary fiber and functional ingredient in various products. It is also utilized in cosmetics for its moisturizing and skin-soothing properties.
作用機序
Beta-D-glucan exerts its effects through several mechanisms. It interacts with specific receptors on the surface of immune cells, such as dectin-1 and complement receptor 3 (CR3). This interaction triggers a cascade of signaling pathways that activate immune responses, including the production of cytokines and chemokines. This compound-glucan also enhances the phagocytic activity of macrophages and neutrophils, improving the body’s ability to eliminate pathogens .
類似化合物との比較
Beta-D-glucan is unique compared to other similar compounds due to its specific beta-glycosidic linkages and bioactive properties. Some similar compounds include:
Alpha-D-glucan: Unlike this compound-glucan, alpha-D-glucan has alpha-glycosidic linkages, which result in different structural and functional properties.
Chitin: Chitin is a polysaccharide found in the exoskeletons of crustaceans and insects. It has a different chemical structure and is primarily used in the production of chitosan.
Cellulose: Cellulose is a polysaccharide found in the cell walls of plants.
This compound-glucan stands out due to its immunomodulatory effects and wide range of applications in various fields.
特性
CAS番号 |
1020518-89-1 |
|---|---|
分子式 |
C11H17NO3 |
分子量 |
213.27 g/mol |
IUPAC名 |
2,2-dideuterio-2-(3,4,5-trimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C11H17NO3/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h6-7H,4-5,12H2,1-3H3/i4D2 |
InChIキー |
RHCSKNNOAZULRK-APZFVMQVSA-N |
異性体SMILES |
[2H]C([2H])(CN)C1=CC(=C(C(=C1)OC)OC)OC |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


